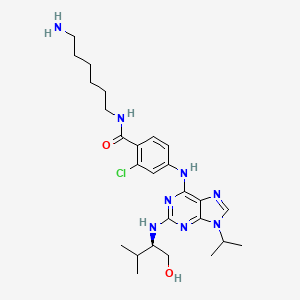
Protein kinase affinity probe 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein kinase affinity probe 1 is a novel compound designed for the functional identification of protein kinases. It is an improved version of Purvalanol B, modified to enhance its affinity and specificity for protein kinases . This compound is primarily used in scientific research to study protein kinase functions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase affinity probe 1 involves multiple steps, starting with the modification of Purvalanol BThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction conditions, and purification techniques to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Protein kinase affinity probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the probe’s specificity and affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products Formed
The major products formed from these reactions are modified versions of this compound, each with specific functional groups tailored for different research applications .
Wissenschaftliche Forschungsanwendungen
Protein kinase affinity probe 1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of protein kinases.
Biology: Employed in the identification and characterization of protein kinases in biological systems.
Medicine: Utilized in drug discovery and development, particularly in the design of kinase inhibitors for cancer therapy.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting protein kinases
Wirkmechanismus
Protein kinase affinity probe 1 exerts its effects by specifically binding to the active sites of protein kinases. This binding inhibits the kinase activity, allowing researchers to study the function and regulation of these enzymes. The molecular targets of this probe include various protein kinases involved in cell signaling pathways, such as those regulating cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Purvalanol B: The parent compound of protein kinase affinity probe 1, used for similar research purposes.
Bisindolylmaleimide X: Another protein kinase inhibitor with different structural features.
CZC8004: A protein kinase inhibitor used in similar applications.
Uniqueness
This compound is unique due to its enhanced affinity and specificity for protein kinases compared to its parent compound, Purvalanol B. This makes it a more effective tool for studying protein kinase functions and interactions in various research settings .
Eigenschaften
Molekularformel |
C26H39ClN8O2 |
|---|---|
Molekulargewicht |
531.1 g/mol |
IUPAC-Name |
N-(6-aminohexyl)-2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C26H39ClN8O2/c1-16(2)21(14-36)32-26-33-23(22-24(34-26)35(15-30-22)17(3)4)31-18-9-10-19(20(27)13-18)25(37)29-12-8-6-5-7-11-28/h9-10,13,15-17,21,36H,5-8,11-12,14,28H2,1-4H3,(H,29,37)(H2,31,32,33,34)/t21-/m0/s1 |
InChI-Schlüssel |
DXPRFXZSNLVXII-NRFANRHFSA-N |
Isomerische SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl |
Kanonische SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


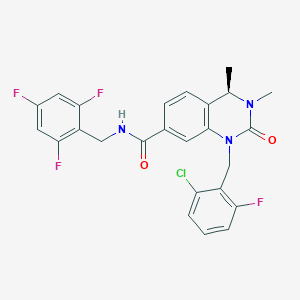
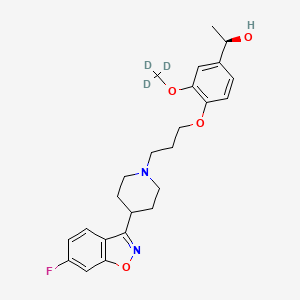

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
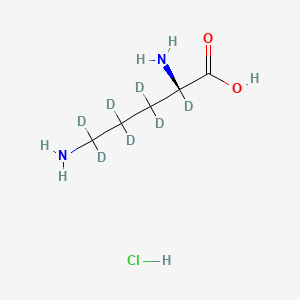
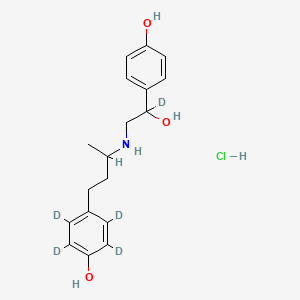

![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
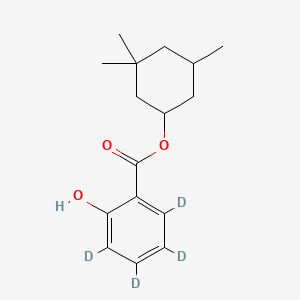
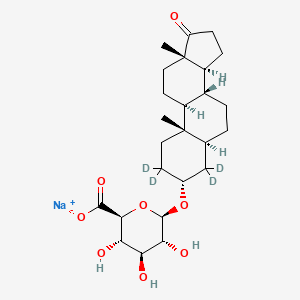
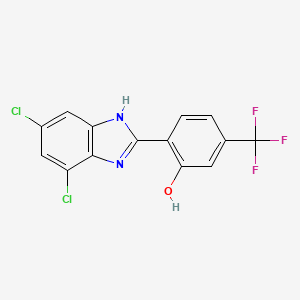
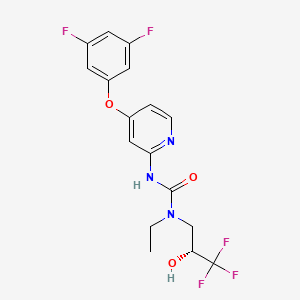
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)

